

An In-depth Technical Guide to the Spectroscopic Characterization of Mellein

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Mellein**
Cat. No.: **B093609**

[Get Quote](#)

Introduction: Unveiling the Molecular Architecture of Mellein

Mellein, systematically named (3R)-8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a naturally occurring dihydroisocoumarin that has garnered significant interest within the scientific community.^{[1][2]} As a polyketide secondary metabolite, it is produced by a diverse range of organisms, including fungi, plants, and insects, and exhibits a variety of biological activities, most notably as a phytotoxin.^{[2][3]} The molecule possesses a single stereocenter at the C-3 position, leading to the existence of two enantiomers, (R)-(-)-**mellein** and (S)-(+)-**mellein**, whose distinct biological roles necessitate precise structural and stereochemical elucidation.^{[4][5]}

This guide provides a comprehensive technical overview of the core spectroscopic methodologies employed for the structural characterization of **mellein**. We will delve into the intricacies of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to unequivocally identify and characterize this important natural product.

Part 1: Mass Spectrometry Analysis of Mellein

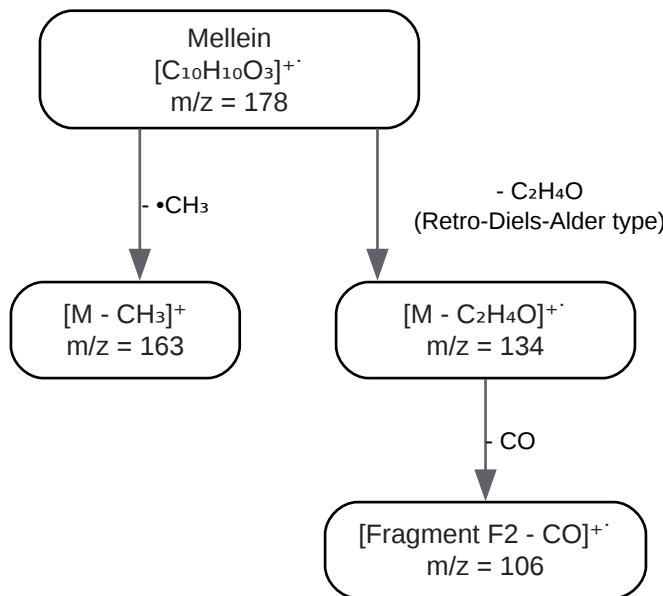
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For a small molecule like **mellein**, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI), often coupled with liquid chromatography, are highly informative.

High-Resolution Mass Spectrometry (HRMS)

The foundational step in the analysis is the determination of the exact mass. High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

Expertise & Experience: The choice of ionization technique depends on the sample matrix and the desired information. For a purified sample, EI-MS provides a robust molecular ion peak and a reproducible fragmentation pattern that serves as a molecular fingerprint. For analyzing **mellein** in complex biological extracts, Liquid Chromatography coupled with ESI-MS (LC-ESI-MS) is superior due to its sensitivity and ability to analyze samples directly from a liquid phase.

Parameter	Value	Source
Molecular Formula	$C_{10}H_{10}O_3$	[4] [6]
Monoisotopic Mass	178.06299 g/mol	[7]
High-Resolution EI-MS $[M]^+$	m/z 178.0651	[5]


Table 1: Key Mass Spectrometry Data for **Mellein**.

Electron Ionization (EI-MS) Fragmentation Pathway

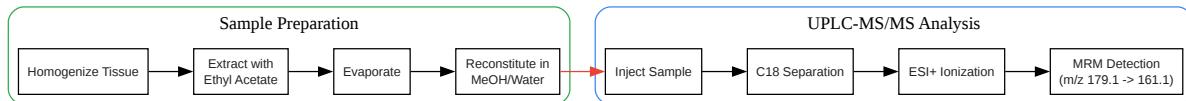
In EI-MS, the high-energy electron beam induces both ionization and fragmentation. The resulting fragmentation pattern is predictable and highly characteristic of the molecule's structure.

Trustworthiness: The fragmentation of the **mellein** molecular ion (m/z 178) proceeds through logical cleavages dictated by the stability of the resulting fragments. The primary fragmentations involve the loss of the C-3 methyl group and subsequent rearrangements of the

lactone ring. Analyzing these fragments validates the proposed structure.[8][9] A plausible fragmentation pathway is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS Fragmentation Pathway for **Mellein**.


Protocol: UPLC-MS/MS for Mellein Quantification

For sensitive detection and quantification in complex matrices like fungal fermentation broth or infected plant tissues, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the authoritative standard.[3][10]

Step-by-Step Methodology:

- Sample Preparation (e.g., Plant Tissue):
 - a. Homogenize 1g of tissue with 5 mL of ethyl acetate containing 1% formic acid.
 - b. Sonicate the mixture for 30 minutes.
 - c. Centrifuge at 8,000 rpm for 10 minutes.
 - d. Collect the supernatant and repeat the extraction twice more.
 - e. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
 - f. Reconstitute the residue in 1 mL of 50% methanol/water for analysis.
- Chromatographic Conditions:
 - System: Agilent 1290 series UHPLC or equivalent.[11]

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Mass Spectrometry Conditions:
 - System: Sciex QTrap 5500 or equivalent triple quadrupole mass spectrometer.[\[11\]](#)
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - Key Parameters:
 - IonSpray Voltage: +4500 V
 - Source Temperature: 500 °C
 - Curtain Gas: 30 psi
- MRM Transitions:
 - For **Mellein** (Quantifier): Precursor ion m/z 179.1 → Product ion m/z 161.1
 - For **Mellein** (Qualifier): Precursor ion m/z 179.1 → Product ion m/z 133.1

[Click to download full resolution via product page](#)

Caption: General Workflow for UPLC-MS/MS Analysis of **Mellein**.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy of Mellein

NMR spectroscopy is the most powerful technique for the *de novo* structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The data presented here are for **(+)-mellein**, isolated from *Stevia lucida*, and recorded in deuterated chloroform (CDCl₃).^[5][12]

Expertise & Experience: The choice of a 400 MHz spectrometer is a good balance between resolution and cost for a molecule of this size.^[12] CDCl₃ is an excellent solvent as it is aprotic and dissolves **mellein** well, providing sharp signals. The characteristic pattern of the aromatic region immediately suggests a 1,2,3-trisubstituted benzene ring, which is a key structural feature of **mellein**.^[5]

Position	δ (ppm)	Multiplicity	J (Hz)	Assignment
H-5	6.89	d	8.4	Aromatic CH
H-6	7.40	dd	8.4, 7.6	Aromatic CH
H-7	6.69	dd	7.6, 1.2	Aromatic CH
H-3	4.73	sextet	7.2	Oxymethine CH
H-4	2.93	d	7.2	Methylene CH_2
H-11	1.53	d	7.2	Methyl CH_3
8-OH	-11.0	s (broad)	-	Phenolic OH

Table 2: ^1H NMR (400 MHz, CDCl_3) Data for (+)-**Mellein**.[\[5\]](#)[\[12\]](#)

Interpretation:

- **Aromatic Region (δ 6.6-7.5):** The three protons at δ 6.89, 7.40, and 6.69 ppm form a classic ABX spin system, confirming the substitution pattern of the benzene ring. 2D COSY experiments validate the coupling between H-5/H-6 and H-6/H-7.[\[5\]](#)
- **Aliphatic Region (δ 1.5-4.8):** The sextet at δ 4.73 is characteristic of the oxymethine proton (H-3), which is coupled to both the adjacent methylene protons (H-4) and the methyl protons (H-11). The methyl group appears as a doublet at δ 1.53, and the methylene protons at δ 2.93 show coupling to H-3.[\[5\]](#)
- **Hydroxyl Proton:** The phenolic hydroxyl proton is typically downfield, often appearing as a broad singlet due to hydrogen bonding and exchange.

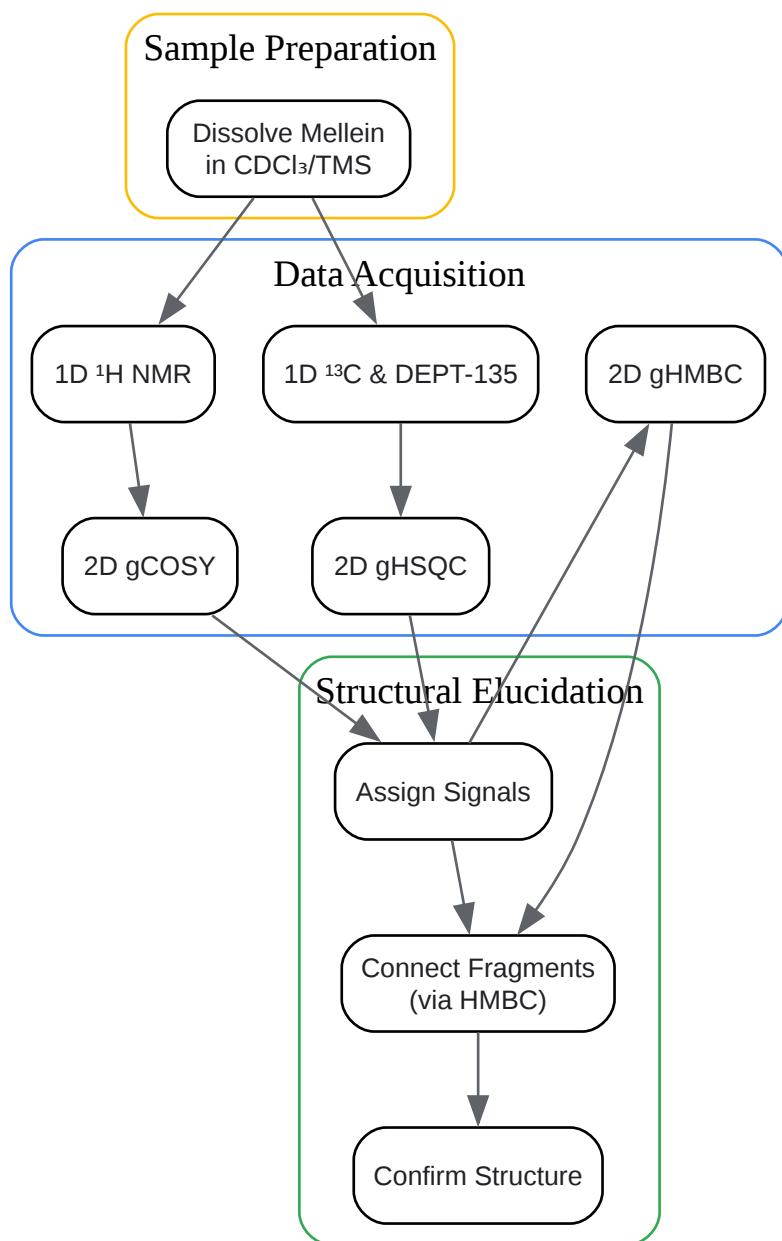
^{13}C NMR Spectroscopic Data

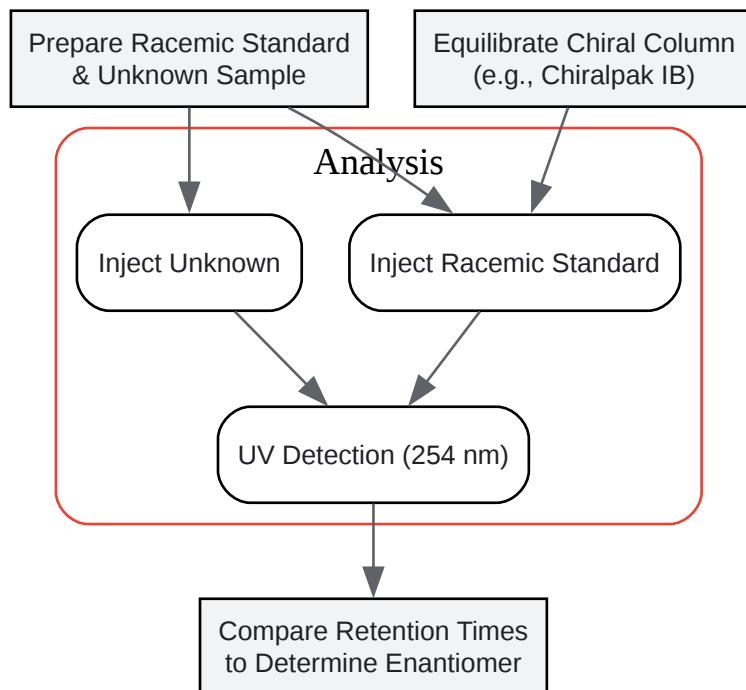
The ^{13}C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH , CH_2 , and CH_3 groups.

Position	δ (ppm)	Carbon Type
C-1	170.5	C=O (Lactone)
C-3	76.2	CH
C-4	34.7	CH ₂
C-4a	139.7	Quaternary C
C-5	118.0	CH
C-6	136.2	CH
C-7	116.4	CH
C-8	162.3	Quaternary C-OH
C-8a	108.4	Quaternary C
C-11	20.9	CH ₃

Table 3: ^{13}C NMR (100 MHz, CDCl_3) Data for (+)-**Mellein**.[\[5\]](#)[\[12\]](#)

Interpretation:


- Carbonyl Carbon (C-1): The signal at δ 170.5 is indicative of a lactone carbonyl.
- Aromatic Carbons (C-4a to C-8a): Six signals appear in the aromatic region. HSQC experiments correlate the signals at δ 118.0, 136.2, and 116.4 to H-5, H-6, and H-7, respectively. The remaining three signals are quaternary carbons.[\[5\]](#)
- Aliphatic Carbons (C-3, C-4, C-11): The signals at δ 76.2 (C-O), 34.7 (CH₂), and 20.9 (CH₃) correspond to the aliphatic portion of the molecule.[\[5\]](#)


Protocol: Acquiring Comprehensive NMR Data

Trustworthiness: A self-validating system of NMR experiments is crucial. 1D spectra provide the initial data, COSY confirms ^1H - ^1H connectivities, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ^1H - ^{13}C correlations, which pieces the entire molecular puzzle together.

Step-by-Step Methodology:

- Sample Preparation: a. Accurately weigh ~5-10 mg of purified **mellein**. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 with 0.03% TMS) in a clean, dry 5 mm NMR tube.[\[13\]](#) c. Ensure the solution is clear and free of particulate matter.
- Instrument Setup: a. Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. b. Tune and match the probe for both ^1H and ^{13}C frequencies. c. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- Data Acquisition: a. ^1H NMR: Acquire a standard 1D proton spectrum (16-32 scans). b. ^{13}C NMR: Acquire a proton-decoupled 1D carbon spectrum (~1024 scans or more, depending on concentration). c. DEPT-135: Run a DEPT-135 experiment to distinguish CH/CH_3 (positive phase) from CH_2 (negative phase) signals. d. 2D COSY: Acquire a gradient-selected COSY spectrum to establish ^1H - ^1H correlations. e. 2D HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond ^1H - ^{13}C correlations. f. 2D HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling of ~8 Hz, to establish 2- and 3-bond ^1H - ^{13}C correlations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mellein - Wikipedia [en.wikipedia.org]
- 2. Melleins—Intriguing Natural Compounds [mdpi.com]
- 3. Identification of Mellein as a Pathogenic Substance of *Botryosphaeria dothidea* by UPLC-MS/MS Analysis and Phytotoxic Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. redalyc.org [redalyc.org]
- 6. Mellein | C10H10O3 | CID 28516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound Mellein (FDB000337) - FooDB [foodb.ca]
- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of Mellein]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093609#spectroscopic-data-nmr-ms-of-mellein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com